molecular formula C13H11FN2O2 B2407893 1-(3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid CAS No. 926240-78-0

1-(3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid

Cat. No.: B2407893
CAS No.: 926240-78-0
M. Wt: 246.241
InChI Key: SKEMDXFVYOXUAB-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C13H11FN2O2 and its molecular weight is 246.241. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Pyrazole compounds, including variations with fluorophenyl groups, have been studied for their synthesis methods and crystal structures. For instance, compounds with similar structures have been synthesized using chalcones and hydrazine hydrate, and their structures characterized by X-ray single crystal structure determination (Loh et al., 2013).

Functionalization Reactions

  • Research on pyrazole derivatives often focuses on functionalization reactions. For example, studies have shown the conversion of 1H-pyrazole-3-carboxylic acid into N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides via reactions with aminophenol derivatives (Yıldırım & Kandemirli, 2006).

Potential Biological Activities

  • Pyrazole derivatives have shown potential in biological activities. For instance, certain 4H-thieno[3,4-c]pyrazole derivatives have exhibited analgesic, anti-inflammatory, and antipyretic activities in animal models, as well as platelet antiaggregating activity in vitro (Menozzi et al., 1992).

Fluorescence Properties

  • Pyrazole compounds containing fluorophenyl groups have been explored for their fluorescent properties. Research on pyrazolylpyrene derivatives, which include fluorophenyl moieties, demonstrated bright fluorescence in solutions, indicating potential applications in fluorescent dyes and sensors (Wrona-Piotrowicz et al., 2022).

Antiproliferative Activities

  • Some pyrazole-3-carboxylic acid derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Certain derivatives showed higher performance against specific cell lines compared to 5-fluorouracil, indicating their potential in cancer research (Kasımoğulları et al., 2015).

Chemical Synthesis Methods

  • The development of efficient synthesis methods for pyrazole compounds, including those with fluorophenyl groups, is an area of ongoing research. Studies have described practical and scalable synthesis processes for related compounds, demonstrating the interest in these molecules for various applications (Wilson et al., 2009).

Properties

IUPAC Name

1-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c14-8-3-1-4-9(7-8)16-11-6-2-5-10(11)12(15-16)13(17)18/h1,3-4,7H,2,5-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEMDXFVYOXUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C(=O)O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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